molecular formula C17H18O2 B1658999 1-[3-(3-Phenylpropoxy)phenyl]ethan-1-one CAS No. 62874-59-3

1-[3-(3-Phenylpropoxy)phenyl]ethan-1-one

Cat. No.: B1658999
CAS No.: 62874-59-3
M. Wt: 254.32 g/mol
InChI Key: PMAZYWDTCIONSW-UHFFFAOYSA-N
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Description

1-[3-(3-Phenylpropoxy)phenyl]ethan-1-one is a substituted acetophenone derivative featuring a phenylpropoxy chain at the meta position of the aromatic ring. This structural motif confers unique physicochemical and biological properties, making it a valuable intermediate in organic synthesis and drug development.

Properties

CAS No.

62874-59-3

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-[3-(3-phenylpropoxy)phenyl]ethanone

InChI

InChI=1S/C17H18O2/c1-14(18)16-10-5-11-17(13-16)19-12-6-9-15-7-3-2-4-8-15/h2-5,7-8,10-11,13H,6,9,12H2,1H3

InChI Key

PMAZYWDTCIONSW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)OCCCC2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Structural Comparison of Acetophenone Derivatives
Compound Name Substituent at Position 3 of Aromatic Ring Key Functional Groups Evidence ID
1-[3-(3-Phenylpropoxy)phenyl]ethan-1-one (Target) 3-Phenylpropoxy Ether, ketone -
1-{2-Hydroxy-6-[3-(pyrrol-1-yl)propoxy]phenyl}ethanone 3-(Pyrrol-1-yl)propoxy, hydroxyl at position 2 Ether, ketone, hydroxyl, pyrrole
1-(3-Hydroxyphenyl)ethan-1-one Hydroxyl Hydroxyl, ketone
1-[3-(Dimethylamino)phenyl]ethan-1-one Dimethylamino Tertiary amine, ketone
3-Benzyloxy acetophenone Benzyloxy Ether, ketone
QD10 (Compound 10) 4-Benzoylphenoxypropyl-piperazine Piperazine, benzoyl, ether, ketone

Key Observations :

  • Ether Linkages: The target compound and 3-Benzyloxy acetophenone share ether linkages, but the phenylpropoxy chain in the former may confer greater conformational flexibility and lipophilicity compared to the benzyloxy group.
  • Polar Groups : The hydroxyl group in 1-(3-Hydroxyphenyl)ethan-1-one enhances hydrophilicity, contrasting with the hydrophobic phenylpropoxy chain.

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name Melting Point (°C) Boiling Point (°C) Solubility Trends Evidence ID
This compound Not reported Not reported Likely low aqueous solubility -
3-Benzyloxy acetophenone 29–30 154 (at 0.3 mmHg) Low polarity solvents
QD10 148.4–151.4 Not reported Moderate (polar aprotic)
1-(3-Hydroxyphenyl)ethan-1-one Not reported Not reported Higher aqueous solubility

Key Observations :

  • Chain Length Impact: The longer phenylpropoxy chain in the target compound likely reduces melting points compared to 3-Benzyloxy acetophenone due to decreased crystallinity.
  • Biological Compounds : Piperazine-containing derivatives like QD10 exhibit higher melting points, suggesting strong intermolecular interactions (e.g., hydrogen bonding via piperazine).

Key Observations :

  • Chalcone Analogues : The presence of α,β-unsaturated ketones in chalcones enhances electrophilicity, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes).

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